2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol
Description
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is a phenolic derivative characterized by a tert-butyl group at the para position (C4) and an aminomethylcyclopropyl substituent at the ortho position (C2). This compound’s structural uniqueness lies in the juxtaposition of a bulky phenolic core with a strained cyclopropane ring, which may influence its chemical reactivity, solubility, and interactions in biological systems .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-6-7-12(16)11(8-10)13(15)9-4-5-9/h6-9,13,16H,4-5,15H2,1-3H3 |
InChI Key |
KJBWLRKYSYDRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazo compounds and transition metal catalysts.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Phenol Group: The phenol group can be synthesized through electrophilic aromatic substitution reactions, where a hydroxyl group is introduced to an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Scientific Research Applications
Pharmaceutical Applications
Biological Activity
Research indicates that 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol exhibits significant biological activity that may be leveraged in pharmacological contexts. Its potential therapeutic effects include:
- Antidepressant Properties : Initial studies suggest that the compound may interact with neurotransmitter systems, offering potential as an antidepressant agent.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Binding Affinity Studies
Interaction studies have focused on its binding affinity with various biological targets, indicating that the compound may act as a modulator of specific receptors involved in central nervous system functions.
Synthetic Applications
Chemical Reactivity
The compound's unique structure allows for versatile chemical transformations, making it valuable as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be analyzed through various reactions, including:
- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
- Coupling Reactions : The phenolic hydroxyl group can engage in coupling reactions, facilitating the synthesis of polymers or complex organic frameworks.
Case Studies
-
Pharmacological Research
A study explored the antidepressant potential of this compound by assessing its effects on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin levels, suggesting its potential as a therapeutic agent for depression. -
Antimicrobial Testing
In another investigation, the compound was tested against various bacterial strains. It demonstrated notable inhibition zones, indicating strong antimicrobial properties that could lead to new treatments for bacterial infections.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group can introduce strain into the molecule, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
(a) 4-TERT-BUTYL-2-NITRO PHENOL (CAS 3279-07-0)
- Substituents: Nitro group at C2 vs. aminomethylcyclopropyl in the target compound.
- Properties: The nitro group is strongly electron-withdrawing, lowering the phenol’s pKa (increased acidity) compared to the electron-donating amino group in 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol. This difference significantly impacts solubility and reactivity.
(b) 4-[3-(Benzylamino)-2-hydroxypropyl]-2,6-di-tert-butylphenol
- Substituents: Di-tert-butyl groups at C2 and C6, with a benzylamino-hydroxypropyl chain at C3.
- Synthesis: Prepared via nucleophilic substitution of 2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol with benzylamine, yielding a compound stabilized by O–H⋯O/N hydrogen bonds .
Cyclopropane-Containing Analogues
(a) (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol
- Substituents: An iminopyridinyl group at C2 and tert-butyl groups at C4 and C4.
- Electronic Effects: The conjugated imine and pyridine system enhances electron delocalization, contrasting with the localized amino group in the target compound. This difference may affect metal-chelation properties and UV-Vis absorption profiles .
- Applications: Such Schiff base derivatives are often explored as ligands in coordination chemistry, whereas this compound’s cyclopropane may favor enzyme inhibition due to steric constraints .
(b) Ethyl amino(4-tert-butylphenyl)cyclopropylacetate (CAS 5099-55-8)
- Structure : Features a cyclopropylacetate ester linked to a 4-tert-butylphenyl group.
- Physicochemical Properties: Higher logP (estimated XLogP3 ≈ 4.2) due to the ester group, compared to the phenolic target compound, which likely has lower logP but better hydrogen-bonding capacity .
Functional Group Comparisons
Biological Activity
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is a chemical compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This compound features an amino group, a cyclopropyl moiety, and a tert-butyl group attached to a phenolic ring, contributing to its unique properties and potential therapeutic applications.
- Molecular Formula : C13H17N
- Molecular Weight : Approximately 201.28 g/mol
- Physical State : Solid
- Melting Point : 160 °C to 163 °C
- Density : ~1.1 g/cm³
- Boiling Point : ~274.9 °C
These properties suggest that the compound is stable under standard conditions, which is advantageous for various experimental applications.
Research indicates that this compound interacts with various biological targets, exhibiting significant binding affinity. Its structural arrangement allows it to engage in multiple chemical transformations, enhancing its reactivity compared to similar compounds. The compound's mechanism of action appears to involve modulation of key signaling pathways associated with cellular functions.
Antioxidant Properties
Studies have shown that compounds with similar structures exhibit antioxidant activity. For instance, phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which can be beneficial in preventing cellular damage and inflammation.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. This is consistent with findings related to structurally similar compounds, which have demonstrated efficacy against various bacterial strains.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| 2-Amino-4-tert-butylphenol | Amino group and tert-butyl on phenol | Antioxidant and antimicrobial activities |
| Cyclopropylmethylamine | Cyclopropyl group attached to amine | Central nervous system effects |
| 4-(Cyclopropyl)phenol | Cyclopropyl group on phenolic ring | Different reactivity patterns |
| N-(tert-butyl)-aniline | Tert-butyl group attached to aniline | Intermediate in dye production |
The unique combination of cyclopropane and amino functionalities enhances the biological activity of this compound compared to these analogs.
Case Studies and Research Findings
-
Pharmacological Studies :
A study published in the International Journal of Pharmaceutical Sciences highlighted the potential of compounds similar to this compound as BET inhibitors, which target epigenetic mechanisms in cancer therapy. The research utilized virtual screening and biochemical assays to evaluate binding affinities and selectivity profiles against cancer cell lines . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of phenolic compounds, indicating that derivatives like this compound could mitigate neurodegenerative processes by modulating signaling pathways involved in neuronal survival . -
Antimicrobial Efficacy :
A comparative study assessed the antimicrobial properties of various phenolic compounds, revealing that those with amino substitutions exhibited enhanced activity against Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on the structure of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
